4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide
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Overview
Description
4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives, such as:
Properties
IUPAC Name |
4-[3-(2-hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c18-25(22,23)13-7-5-12(6-8-13)17(21)19-9-10-24-11-15(19)14-3-1-2-4-16(14)20/h5-8,14-16,20H,1-4,9-11H2,(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGPFWRRAMZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2COCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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